

Davanone: A Promising Sesquiterpenoid for Lead Compound Discovery in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Davanone**

Cat. No.: **B1200109**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Davanone, a naturally occurring sesquiterpenoid ketone primarily isolated from *Artemisia pallens* (Davana), has emerged as a compelling lead compound in the field of drug discovery. Possessing a unique furanoid sesquiterpene structure, **davanone** exhibits a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific knowledge on **davanone**, with a focus on its potential as a scaffold for the development of novel therapeutics. This document summarizes its physicochemical properties, outlines its significant biological activities with available quantitative data, details key experimental methodologies, and visualizes its known mechanisms of action.

Introduction

The quest for novel therapeutic agents has increasingly turned towards natural products, which offer a vast chemical diversity and inherent biological activity. **Davanone**, a major constituent of the essential oil of *Artemisia pallens*, is a prime example of such a promising natural compound.^[1] Its multifaceted pharmacological profile makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drugs for a variety of indications. This guide serves as a technical resource for researchers and professionals in the drug

development sector, consolidating the existing data on **davanone** to facilitate further investigation and exploitation of its therapeutic potential.

Physicochemical Properties of Davanone

Davanone is a sesquiterpenoid ketone characterized by a tetrahydrofuran ring. Its chemical properties are foundational to its biological activity and pharmacokinetic profile.

Property	Value	Reference
Chemical Formula	C15H24O2	[2]
Molecular Weight	236.35 g/mol	[3]
IUPAC Name	(2S)-2-[(2R,5R)-5-ethenyl-5-methyl-tetrahydrofuran-2-yl]-6-methyl-hept-5-en-3-one	[3]
Structure	A bicyclic sesquiterpenoid	[1]

Biological Activities and Therapeutic Potential

Davanone has demonstrated significant potential across several therapeutic areas. The following sections detail its key biological activities, supported by available quantitative data.

Anticancer Activity

Davanone has shown notable anticancer effects, particularly against ovarian cancer. Research indicates that it can induce programmed cell death and inhibit the metastatic potential of cancer cells.[\[4\]](#)[\[5\]](#)

Key Findings:

- Induction of Apoptosis: **Davanone** induces caspase-dependent apoptosis in human ovarian cancer cells (OVACAR-3).[\[4\]](#) This is accompanied by a loss of mitochondrial membrane potential, an increase in the activity of caspases-3, -8, and -9, and an upregulation of the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[\[4\]](#)

- Inhibition of Cell Migration and Invasion: Transwell assays have demonstrated **davanone**'s ability to inhibit the migratory and invasive capabilities of OVACAR-3 cells.[4]
- Mechanism of Action: The anticancer effects of **davanone** are mediated through the blockade of the PI3K/AKT/MAPK signaling pathway.[4] Western blotting analysis revealed a reduction in the expression of phosphorylated PI3K and AKT in response to **davanone** treatment.[6]

Quantitative Data:

While studies report dose- and time-dependent inhibition of ovarian cancer cell viability, specific IC50 values for **davanone** are not yet widely published, representing a critical area for future research.[4][6]

Antifungal and Antimicrobial Activity

Davanone and essential oils containing it have demonstrated activity against a range of fungi and bacteria.[7]

Key Findings:

- Antifungal Efficacy: **Davanone**-type sesquiterpenes have been shown to inhibit the growth of various fungi, with one derivative exhibiting activity comparable to the antibiotic bifonazole.[7]
- Antibacterial Potential: **Davanone** is a significant constituent of davana oil, which possesses both antibacterial and antifungal properties.[7] The exact mechanism is thought to involve the inhibition of critical enzymes or the disruption of cell membranes.[7]

Quantitative Data:

Organism	Activity	Concentration/Value	Reference
Staphylococcus aureus	Minimum Inhibitory Concentration (MIC) of an extract containing davanone	12.78 μ M	[4]

Further studies are required to establish the MIC and MFC (Minimum Fungicidal Concentration) values of pure **davanone** against a broader spectrum of pathogenic microorganisms.

Anti-inflammatory Activity

Davanone has demonstrated the potential to modulate inflammatory responses.

Key Findings:

- Cytokine Inhibition:**cis-Davanone** has been shown to inhibit the production of the pro-inflammatory cytokines TNF- α and IL-6 in lipopolysaccharide (LPS)-stimulated primary macrophages.[\[8\]](#) This activity occurs without cytotoxic effects at effective concentrations.[\[8\]](#)

Quantitative Data:

Specific IC50 values for the inhibition of inflammatory mediators by **davanone** are not yet available in the literature, highlighting a gap in the current understanding of its anti-inflammatory potential.

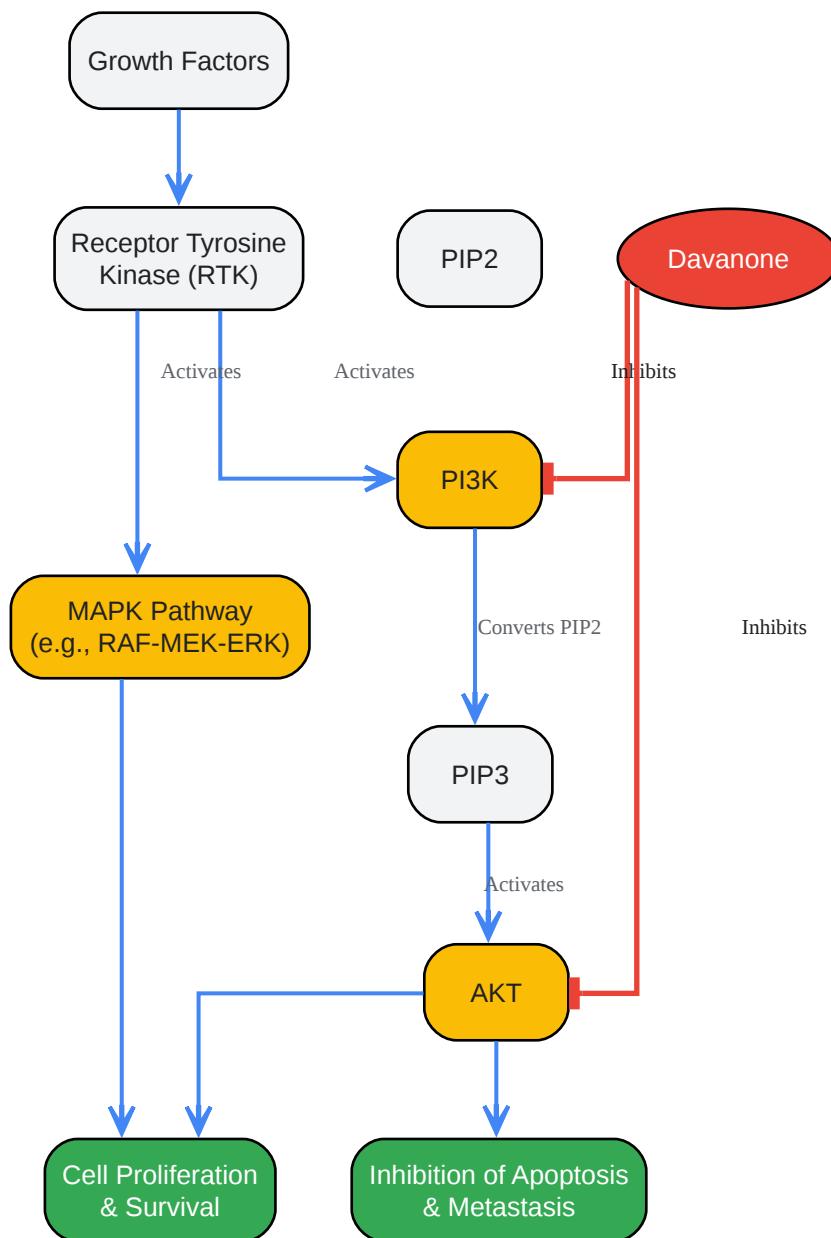
Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following outlines the key experimental protocols that have been employed in the study of **davanone**'s biological activities.

Anticancer Activity Assays

The anticancer potential of **davanone** against human ovarian cancer cells (OVACAR-3) has been investigated using a suite of in vitro assays.[\[4\]](#)[\[5\]](#)

- Cell Viability Assay (CCK-8):
 - OVACAR-3 cells are seeded in 96-well plates.
 - After cell attachment, they are treated with varying concentrations of **davanone** for different time intervals.
 - CCK-8 solution is added to each well and incubated.

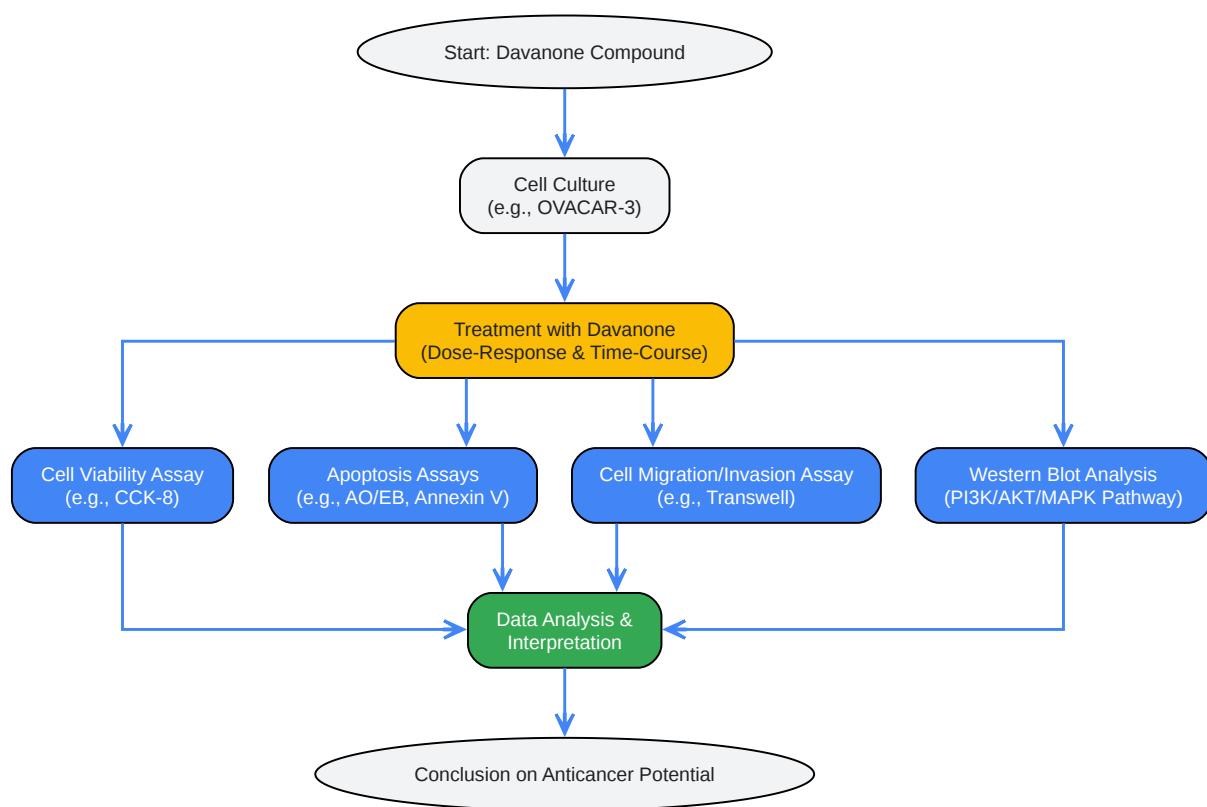

- The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
- Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining):
 - OVACAR-3 cells are treated with **davanone**.
 - The cells are then stained with a mixture of acridine orange (AO) and ethidium bromide (EB).
 - Stained cells are observed under a fluorescence microscope to visualize apoptotic changes (e.g., chromatin condensation, nuclear fragmentation).
- Western Blotting for Signaling Pathway Analysis:
 - OVACAR-3 cells are treated with **davanone**.
 - Total protein is extracted from the cells and quantified.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT/MAPK pathway (e.g., total and phosphorylated PI3K, AKT).
 - After washing, the membrane is incubated with a secondary antibody.
 - Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which **davanone** exerts its effects is fundamental to its development as a therapeutic agent.

PI3K/AKT/MAPK Signaling Pathway in Ovarian Cancer

Davanone's primary reported mechanism of anticancer activity involves the inhibition of the PI3K/AKT/MAPK signaling cascade, a critical pathway for cell survival, proliferation, and metastasis.^[4]



[Click to download full resolution via product page](#)

Caption: **Davanone**'s inhibition of the PI3K/AKT/MAPK signaling pathway.

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a typical workflow for assessing the anticancer properties of a compound like **davanone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **davanone**'s anticancer activity.

Future Directions and Conclusion

Davanone stands out as a promising natural product with significant therapeutic potential. Its demonstrated anticancer, antifungal, and anti-inflammatory activities warrant further in-depth investigation. Key areas for future research include:

- Quantitative Biological Evaluation: A systematic determination of IC₅₀ and MIC values for pure **davanone** against a wide range of cancer cell lines and microbial strains is essential.

- Pharmacokinetic Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties of **davanone**.
- Medicinal Chemistry Optimization: Structure-activity relationship (SAR) studies can guide the chemical modification of the **davanone** scaffold to enhance potency, selectivity, and pharmacokinetic properties.
- In Vivo Efficacy Studies: Preclinical animal models are required to validate the in vitro findings and to evaluate the in vivo efficacy and safety of **davanone** and its derivatives.

In conclusion, **davanone** represents a valuable lead compound for drug discovery. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic promise of this natural product into novel clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Naturally occurring davanone terpenoid exhibits anticancer potential against ovarian cancer cells by inducing programmed cell death, by inducing caspase-dependent apoptosis, loss of mitochondrial membrane potential, inhibition of cell migration and invasion and targeting PI3K/AKT/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Antifungal activity of davanone-type sesquiterpenes from Artemisia lobelli var. conescens | Semantic Scholar [semanticscholar.org]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Davanone: A Promising Sesquiterpenoid for Lead Compound Discovery in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200109#davanone-as-a-lead-compound-for-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com